REACTION_SMILES
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[BH4-:19].[CH3:22][CH2:23][OH:24].[ClH:21].[Na+:20].[O:1]=[C:2]([C:3](=[O:4])[NH2:5])[c:6]1[c:7]([O:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:8][cH:9][cH:10][cH:11]1>>[OH:1][CH:2]([C:3](=[O:4])[NH2:5])[c:6]1[c:7]([O:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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NC(=O)C(=O)c1ccccc1Oc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C(=O)c1ccccc1Oc1ccccc1
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Name
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Type
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product
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Smiles
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NC(=O)C(O)c1ccccc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |